N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide
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Overview
Description
N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a complex organic compound that features a combination of several heterocyclic structures, including thiophene, thiazole, and furan. These heterocyclic compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide typically involves multi-step reactions starting from readily available precursorsCommon synthetic methods for such compounds include the Gewald reaction, Paal-Knorr synthesis, and various condensation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Dorzolamide: A thiophene-containing drug used to treat glaucoma
Uniqueness
N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer a diverse range of chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H15N3O3S2 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[2-[[(E)-3-phenylprop-2-enoyl]amino]-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H15N3O3S2/c25-17(11-10-14-6-2-1-3-7-14)22-21-23-18(16-9-5-13-28-16)20(29-21)24-19(26)15-8-4-12-27-15/h1-13H,(H,24,26)(H,22,23,25)/b11-10+ |
InChI Key |
JAMJNCJSFDLQFJ-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
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